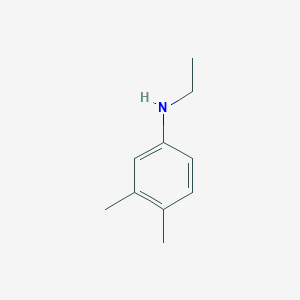

N-ethyl-3,4-dimethylaniline

Description

BenchChem offers high-quality N-ethyl-3,4-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-3,4-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSZFCUTKHUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614432 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27285-20-7 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-3,4-dimethylaniline (CAS: 27285-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3,4-dimethylaniline is an aromatic organic compound belonging to the family of substituted anilines. Its molecular structure, featuring an ethyl group and two methyl groups on the aniline ring, imparts specific chemical properties that make it a compound of interest in various chemical syntheses. This guide provides a comprehensive overview of its known properties, synthesis, and analytical characterization, compiled to support its application in research and development.

Chemical and Physical Properties

N-ethyl-3,4-dimethylaniline is identified by the CAS number 27285-20-7.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2][3] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| IUPAC Name | N-ethyl-3,4-dimethylaniline | [2][3] |

| Synonyms | (3,4-Dimethyl-phenyl)-ethyl-amine | [3] |

| Boiling Point | 242.9 °C at 760 mmHg | ChemSrc |

| Density | 0.944 g/cm³ | ChemSrc |

| Flash Point | 100.6 °C | ChemSrc |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 12 Ų | [2] |

Note: Some physical properties are sourced from chemical suppliers and may represent typical values rather than critically evaluated data.

Molecular Structure and Identification

The structure of N-ethyl-3,4-dimethylaniline is foundational to its reactivity and spectroscopic properties.

Caption: Reductive amination pathway for the synthesis of N-ethyl-3,4-dimethylaniline.

Step-by-Step Experimental Protocol (General Procedure)

This protocol is based on general methods for reductive amination of anilines. [5]

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add acetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the corresponding Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-ethyl-3,4-dimethylaniline.

-

Reactivity and Chemical Behavior

As a secondary aromatic amine, N-ethyl-3,4-dimethylaniline exhibits reactivity characteristic of this class of compounds.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts. [4]* Electrophilic Aromatic Substitution: The ethylamino group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring. However, the existing methyl groups will also influence the position of further substitution.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The compound may darken upon exposure to air and light. [6]* N-Alkylation/Acylation: The secondary amine can undergo further reaction with alkylating or acylating agents at the nitrogen atom.

Safety and Handling

While a specific, detailed safety data sheet for N-ethyl-3,4-dimethylaniline is not widely available, data for structurally similar anilines should be considered for handling procedures. Anilines as a class are toxic and can be absorbed through the skin.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly closed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains.

First Aid Measures (General for Anilines):

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Applications in Research and Drug Development

Substituted anilines are important building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. N-ethyl-3,4-dimethylaniline can serve as a precursor or intermediate in the synthesis of more complex molecules. While specific applications in FDA-approved drugs are not documented, its structural motifs are relevant to medicinal chemistry. The dimethylaniline scaffold is present in a number of pharmaceuticals. [7][8]The N-ethyl-3,4-dimethylaniline structure could be utilized in the development of:

-

Bioactive Molecules: As a starting material for the synthesis of compounds with potential biological activity.

-

Dyes and Pigments: As an intermediate in the production of various dyes. [9]* Polymer Chemistry: In the synthesis of specialty polymers. [9]

Conclusion

N-ethyl-3,4-dimethylaniline is a substituted aniline with potential applications as a chemical intermediate. This guide has consolidated its known physicochemical properties, provided a general synthetic protocol, and outlined its expected spectroscopic characteristics and reactivity. As with any chemical compound, proper safety precautions based on the hazards of analogous compounds should be strictly followed. Further experimental investigation is needed to fully characterize its spectral properties and explore its utility in various fields of chemical research and development.

References

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

-

N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Figure S20: 13C NMR 4´-ethyl-N,N-dimethylaniline. 13C{1H} NMR (100... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Figure S25: 1H NMR of 4´-ethyl-3´-methylaniline. 1H NMR (400 MHz,... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

3,4-dimethylaniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl... - Homework.Study.com. (n.d.). Homework.Study.com. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved from [Link]

- US1794057A - Method of making dimethyl aniline - Google Patents. (n.d.). Google Patents.

-

Dimethylaniline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

N-(1-ethylpropyl)-3,4-dimethylaniline | C13H21N | CID 91984 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Preparation of N,N-dimethylaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

-

Showing Compound N-Ethylaniline (FDB004541) - FooDB. (n.d.). FooDB. Retrieved from [Link]

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19).

-

3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). RSC Publishing. Retrieved from [Link]

-

Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 [matrix-fine-chemicals.com]

- 4. 3,4-Dimethylaniline 98 95-64-7 [sigmaaldrich.com]

- 5. jocpr.com [jocpr.com]

- 6. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 8. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]

- 9. chemimpex.com [chemimpex.com]

physicochemical properties of N-ethyl-3,4-dimethylaniline

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl-3,4-dimethylaniline

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core . This guide is structured to provide not just data, but also the experimental context and rationale essential for its practical application in a laboratory and developmental setting.

Introduction

N-Ethyl-3,4-dimethylaniline, with the CAS Number 94-65-5, is an N-alkylaniline derivative. Its molecular structure, featuring a substituted aniline ring, makes it a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its fundamental physicochemical properties is a critical first step in its handling, characterization, and utilization in any research or development pipeline. This guide provides a detailed examination of these properties, coupled with the methodologies for their determination.

Core Physicochemical Properties

A summary of the key is presented below. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C10H15N | |

| Molecular Weight | 149.23 g/mol | |

| Boiling Point | 235 °C (at 760 mmHg) | |

| Density | 0.956 g/cm³ | |

| Refractive Index | 1.546 |

Experimental Protocols for Property Determination

The following section outlines the standard operating procedures for determining the key . The causality behind the choice of each experimental protocol is also elaborated to provide a deeper understanding.

Determination of Boiling Point

Methodology: The boiling point is determined using a standard distillation apparatus under atmospheric pressure.

Step-by-Step Protocol:

-

A sample of N-ethyl-3,4-dimethylaniline is placed in a round-bottom flask.

-

The flask is fitted with a distillation head, a condenser, and a thermometer.

-

The apparatus is heated gently.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.

Rationale: This method is chosen for its simplicity and accuracy in determining the boiling point of a liquid at atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, vacuum distillation would be employed.

Measurement of Density

Methodology: The density of N-ethyl-3,4-dimethylaniline is measured using a pycnometer.

Step-by-Step Protocol:

-

The empty pycnometer is weighed.

-

It is then filled with the sample and weighed again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Rationale: The pycnometer method is a highly accurate and precise method for determining the density of liquids, making it suitable for generating reliable data for research purposes.

Refractive Index Measurement

Methodology: The refractive index is measured using an Abbe refractometer.

Step-by-Step Protocol:

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Rationale: The refractive index is a fundamental physical property that is indicative of a substance's purity. The Abbe refractometer is a standard instrument for this measurement due to its ease of use and high accuracy.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the characterization of N-ethyl-3,4-dimethylaniline.

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

N-ethyl-3,4-dimethylaniline should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

The outlined in this guide provide a foundational understanding for its application in research and development. The experimental protocols described are standard, reliable methods for the characterization of this compound. Adherence to these methodologies and safety precautions will ensure accurate results and safe handling in the laboratory.

References

-

PubChem. N-ethyl-3,4-dimethylaniline. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Synthesis of N-ethyl-3,4-dimethylaniline from 3,4-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of N-ethyl-3,4-dimethylaniline, a valuable substituted aniline derivative. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, procedural details, and comparative analysis of the most effective synthetic routes starting from 3,4-dimethylaniline. We will explore two primary, industrially relevant, and laboratory-proven methods: one-pot reductive amination and direct nucleophilic substitution. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying reaction mechanisms, and a discussion of the critical parameters that ensure high yield and purity. This guide is designed to be a practical and authoritative resource, grounding its protocols in established chemical literature and providing the necessary data for informed experimental design and execution.

Introduction and Strategic Overview

N-ethyl-3,4-dimethylaniline is a tertiary amine that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of an ethyl group to the nitrogen atom of 3,4-dimethylaniline (also known as 3,4-xylidine) significantly modifies its chemical properties, such as basicity, nucleophilicity, and solubility, making it a versatile intermediate.

The synthesis of N-ethyl-3,4-dimethylaniline from its primary amine precursor, 3,4-dimethylaniline, is a classic example of N-alkylation. The selection of a synthetic strategy is paramount and is typically governed by factors such as desired yield, purity requirements, scalability, cost of reagents, and environmental impact. This guide will focus on two robust and widely applicable methods:

-

Reductive Amination: A one-pot reaction involving the formation of an imine intermediate from 3,4-dimethylaniline and acetaldehyde, which is subsequently reduced in situ to the target secondary amine.

-

Direct Alkylation: A classical nucleophilic substitution reaction where 3,4-dimethylaniline reacts with an ethylating agent, such as ethyl iodide or ethyl bromide.

A third, more contemporary approach, catalytic N-alkylation using ethanol (a "borrowing hydrogen" or "hydrogen autotransfer" reaction), is also gaining prominence due to its green chemistry attributes, utilizing a cheap and readily available alkylating agent with water as the only byproduct.[1]

This guide will provide detailed protocols for the first two methods, as they represent the most established and accessible laboratory-scale syntheses.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision in chemical process development. Below is a comparative analysis of the primary methods for the synthesis of N-ethyl-3,4-dimethylaniline.

| Method | Advantages | Disadvantages | Key Considerations |

| Reductive Amination | - High selectivity for mono-alkylation.[2] - One-pot procedure simplifies the workflow. - Milder reaction conditions compared to some direct alkylation methods. - Avoids the use of highly reactive and potentially hazardous alkyl halides. | - Requires a stoichiometric amount of a reducing agent. - The aldehyde reactant can be volatile and may require careful handling. | - Choice of reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) is crucial for success and depends on the reactivity of the carbonyl compound and the pH of the reaction.[3] - Control of pH is important for efficient imine formation. |

| Direct Alkylation | - Conceptually straightforward (SN2 reaction). - Can be high-yielding if over-alkylation is controlled. - Does not require a separate reducing agent. | - Prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts.[4] - Alkyl halides are often toxic and lachrymatory. - Requires a base to neutralize the acid byproduct. | - Careful control of stoichiometry (amine to alkyl halide ratio) is necessary to favor mono-alkylation. - The choice of base and solvent can significantly impact the reaction rate and selectivity. |

| Catalytic N-Alkylation | - High atom economy; water is the only byproduct. - Utilizes inexpensive and environmentally benign ethanol as the alkylating agent. - Can be performed under continuous flow conditions in the gas phase.[5] | - Requires a specific catalyst (often based on precious metals like Ru or Ir, though base metal catalysts are being developed).[1] - May require higher temperatures and pressures. - Catalyst deactivation can be an issue. | - Catalyst selection is critical for achieving high conversion and selectivity. - Reaction conditions (temperature, pressure, solvent) need to be optimized for the specific catalyst and substrate. |

Detailed Synthetic Protocols

The following protocols are presented as robust and reliable methods for the synthesis of N-ethyl-3,4-dimethylaniline. Safety precautions should be strictly followed.

Method 1: One-Pot Reductive Amination with Acetaldehyde and Sodium Borohydride

This protocol is adapted from established procedures for the reductive amination of anilines with aldehydes.[6][7] It offers a straightforward and high-yielding route to the desired product.

Reaction Scheme:

Sources

- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 6. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

N-Ethyl-3,4-dimethylaniline: A Technical Guide to its Synthesis, Properties, and Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of N-ethyl-3,4-dimethylaniline, a versatile aromatic amine with established significance as a chemical intermediate and growing potential in diverse research fields. This document moves beyond a simple recitation of facts to offer a detailed examination of the compound's synthesis, physicochemical properties, and both established and prospective research applications. The insights provided herein are grounded in established chemical principles and aim to equip researchers with the foundational knowledge required to explore the utility of this compound in their own work.

Introduction to N-Ethyl-3,4-dimethylaniline: A Molecular Overview

N-ethyl-3,4-dimethylaniline, with the CAS number 27285-20-7, is a substituted aniline featuring an ethyl group on the nitrogen atom and two methyl groups at the 3 and 4 positions of the benzene ring.[1][2] Its molecular structure imparts a unique combination of nucleophilicity, aromatic reactivity, and steric hindrance that dictates its chemical behavior and potential applications.

Table 1: Physicochemical Properties of N-Ethyl-3,4-dimethylaniline [1][3]

| Property | Value |

| CAS Number | 27285-20-7 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| IUPAC Name | N-ethyl-3,4-dimethylaniline |

| Synonyms | (3,4-Dimethyl-phenyl)-ethyl-amine |

Below is a diagram illustrating the molecular structure of N-ethyl-3,4-dimethylaniline.

Caption: Molecular structure of N-ethyl-3,4-dimethylaniline.

Synthesis of N-Ethyl-3,4-dimethylaniline: Methodologies and Mechanistic Insights

The synthesis of N-ethyl-3,4-dimethylaniline typically involves the N-alkylation of its precursor, 3,4-dimethylaniline. The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials.

Synthesis of the Precursor: 3,4-Dimethylaniline

A common method for preparing 3,4-dimethylaniline is through the reduction of 3,4-dimethylnitrobenzene. This can be achieved via catalytic hydrogenation.[4] Another patented method involves the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst.[5] A more recent approach utilizes a water-soluble palladium complex catalyst for the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene, which allows for both dechlorination and nitro reduction to occur simultaneously.[6]

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dimethyl-1-nitrobenzene [4]

-

Reaction Setup: In a high-pressure reactor, combine 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel in 200 ml of methanol.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar and heat to 55°C with stirring for 2 hours.

-

Monitoring: Monitor the reaction progress by gas chromatography to confirm the complete conversion of the starting material. The hydrogenation to 3,4-dimethylaniline is reported to proceed with no byproducts under these conditions.

-

Workup: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The resulting solution of 3,4-dimethylaniline in methanol can be used directly in the subsequent N-ethylation step or the solvent can be removed under reduced pressure to isolate the product.

N-Ethylation of 3,4-Dimethylaniline

The introduction of the ethyl group onto the nitrogen atom of 3,4-dimethylaniline can be accomplished through several N-alkylation strategies. A patented method for the preparation of N-ethyl aniline involves the reaction of aniline with acetaldehyde at room temperature and pressure to form a Schiff base, which is then reduced using a hydrogenating agent like sodium borohydride.[2] This method offers the advantage of mild reaction conditions.

Experimental Protocol: Reductive Amination for N-Ethylation (Adapted from a general procedure for N-ethyl aniline synthesis)[2]

-

Schiff Base Formation: In a reaction vessel, dissolve 3,4-dimethylaniline in a suitable alcohol solvent (e.g., methanol or ethanol). At room temperature, add a stoichiometric equivalent of acetaldehyde dropwise with stirring. The reaction to form the corresponding Schiff base is typically rapid.

-

Reduction: To the solution containing the Schiff base, slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions, while maintaining the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the disappearance of the Schiff base intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-ethyl-3,4-dimethylaniline can then be purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the synthesis of N-ethyl-3,4-dimethylaniline.

Established Application: A Key Intermediate in Agrochemical Synthesis

The primary and most well-documented application of N-ethyl-3,4-dimethylaniline is as a crucial intermediate in the synthesis of the dinitroaniline herbicide, pendimethalin.[7][8] Specifically, a derivative, N-(1-ethylpropyl)-3,4-dimethylaniline, is the direct precursor that undergoes nitration to yield pendimethalin.[7][8] The synthesis of this precursor often starts from 3,4-dimethyl nitrobenzene, which is reacted with 3-pentanone and hydrogen in the presence of a catalyst.[7]

Potential Research Applications: Exploring New Frontiers

While its role in agrochemical synthesis is well-established, the chemical structure of N-ethyl-3,4-dimethylaniline suggests its potential utility in a broader range of research applications. The following sections explore these prospective uses, drawing analogies from the known reactivity of similar N-alkylanilines. It is important to note that these are largely theoretical applications that warrant further investigation.

Dye Synthesis

N,N-dialkylanilines are fundamental building blocks in the synthesis of various dyes, particularly triarylmethane and azo dyes.[9][10] The electron-donating nature of the N-alkylamino group activates the aromatic ring, making it highly susceptible to electrophilic substitution, a key reaction in the formation of dye molecules. It is plausible that N-ethyl-3,4-dimethylaniline could serve as a valuable precursor in the synthesis of novel dyes with specific chromatic properties. The presence of the ethyl and dimethyl groups could influence the dye's solubility, lightfastness, and color.

Polymer Chemistry

In the field of polymer science, N,N-dialkylanilines can act as polymerization accelerators, particularly in the curing of resins.[11] They can also be incorporated into polymer backbones to impart specific functionalities. For instance, polymers containing N,N-dimethylaniline moieties have been explored for their potential in photoinduced block copolymerization.[12] N-ethyl-3,4-dimethylaniline could potentially be used in similar applications, with the ethyl and dimethyl substituents offering a way to fine-tune the polymer's physical and chemical properties.

Pharmaceutical and Medicinal Chemistry

Substituted anilines are a common scaffold in many pharmaceutical compounds. The N-ethyl-3,4-dimethylaniline core could serve as a starting point for the synthesis of new biologically active molecules. The lipophilicity and electronic properties of the molecule can be further modified through reactions at the aromatic ring or the secondary amine, allowing for the exploration of structure-activity relationships in drug discovery programs.

Caption: Potential research applications of N-ethyl-3,4-dimethylaniline.

Analytical Characterization

The characterization of N-ethyl-3,4-dimethylaniline and the monitoring of its reactions would typically involve a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, data from analogous compounds can provide a strong indication of the expected spectral features.

Table 2: Predicted Spectroscopic Data for N-Ethyl-3,4-dimethylaniline

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl protons (a quartet and a triplet), two singlets for the aromatic methyl groups, and signals for the aromatic protons. The chemical shifts would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the two methyl carbons, and the aromatic carbons, including the substituted and unsubstituted positions on the benzene ring. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (149.24 m/z), along with characteristic fragmentation patterns. |

Conclusion and Future Outlook

N-ethyl-3,4-dimethylaniline is a molecule with a firmly established role in the agrochemical industry. However, its potential as a versatile building block in other areas of chemical research remains largely untapped. This guide has provided a comprehensive overview of its synthesis, properties, and known applications, while also postulating its potential in dye synthesis, polymer chemistry, and medicinal chemistry based on sound chemical principles. It is our hope that this technical guide will serve as a valuable resource for researchers, inspiring further investigation into the diverse applications of this intriguing molecule.

References

- CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents.

- CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents.

-

N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem. Available at: [Link]

-

Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl... - Homework.Study.com. Available at: [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available at: [Link]

-

N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 - Matrix Fine Chemicals. Available at: [Link]

-

Figure S19: 1 H NMR of 4´-ethyl-N,N-dimethylaniline. 1 H NMR (400 MHz,... - ResearchGate. Available at: [Link]

-

N,N-Diethylaniline - the NIST WebBook. Available at: [Link]

- US2347652A - Method of making 3,4-dimethylaniline - Google Patents.

- CN103145562B - N-ethyl aniline preparation method - Google Patents.

- CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents.

-

Synthesis of 3,4-dimethylaniline - PrepChem.com. Available at: [Link]

-

N-Ethylaniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

-

N-Ethyl-3,4-dimethylaniline - Benzene Compounds - Crysdot LLC. Available at: [Link]

-

3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. Available at: [Link]

-

The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Dimethylaniline : Synthesis - YouTube. Available at: [Link]

-

Multifunctional polymers - Justia Patents. Available at: [Link]

Sources

- 1. N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 [matrix-fine-chemicals.com]

- 2. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 3. N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 6. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]

- 7. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 8. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. N-(1-ethylpropyl)-3,4-dimethylaniline | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. patents.justia.com [patents.justia.com]

N-ethyl-3,4-dimethylaniline literature review and background

An In-depth Technical Guide to N-ethyl-3,4-dimethylaniline: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-ethyl-3,4-dimethylaniline (CAS No. 27285-20-7), a secondary arylamine of significant interest in synthetic organic chemistry. This document delves into the compound's physicochemical properties, provides detailed spectroscopic analysis based on analogous structures, and presents a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, we explore its chemical reactivity, potential applications as a pivotal intermediate in the agrochemical and pharmaceutical industries, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical building block.

Introduction and Nomenclature

N-ethyl-3,4-dimethylaniline, also known as (3,4-Dimethyl-phenyl)-ethyl-amine, is a substituted aniline derivative.[1][2] Structurally, it features an ethyl group attached to the nitrogen atom of 3,4-dimethylaniline (also known as 3,4-xylidine).

The core structure, 3,4-dimethylaniline, is a valuable intermediate in its own right, notably used in the industrial synthesis of Vitamin B2 (riboflavin) and various dyes.[3][4] The N-alkylation to form N-ethyl-3,4-dimethylaniline modifies its chemical properties, making it a key precursor for more complex molecules. Its structural similarity to N-(1-ethylpropyl)-3,4-dimethylaniline, a critical intermediate in the production of the widely used dinitroaniline herbicide pendimethalin, underscores its potential and importance in the agrochemical sector.[5][6]

Key Identifiers:

Physicochemical and Spectroscopic Properties

While experimental data for N-ethyl-3,4-dimethylaniline is not widely published, we can compile its computed properties and reference the well-characterized data of its immediate precursor, 3,4-dimethylaniline, for context.

Physicochemical Data

The following table summarizes the available data. It is crucial to distinguish between the experimental values for the precursor and the computationally derived values for the target compound.

| Property | N-ethyl-3,4-dimethylaniline (Target) | 3,4-dimethylaniline (Precursor) |

| Molecular Formula | C₁₀H₁₅N | C₈H₁₁N |

| Molecular Weight | 149.24 g/mol [1] | 121.18 g/mol [3] |

| Appearance | - | White to pale brown crystalline solid[3] |

| Melting Point | - | 49-51 °C[8][9] |

| Boiling Point | - | 226 °C[3][9] |

| Density | - | 1.076 g/mL[9] |

| XLogP3 (Computed) | 3.5[7] | 2.5[3] |

Anticipated Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of structurally similar compounds. These serve as a reliable guide for the characterization of synthesized N-ethyl-3,4-dimethylaniline.

Based on analogous compounds like N-ethyl-N-methylaniline, the proton NMR spectrum (in CDCl₃) is expected to show distinct signals for the aromatic, ethyl, and methyl protons.[10]

-

Aromatic Protons (Ar-H): Expected in the range of δ 6.5-7.1 ppm. The substitution pattern should result in three signals: a singlet for the proton at C2, a doublet for the proton at C6, and a doublet for the proton at C5.

-

N-H Proton: A broad singlet around δ 3.5-4.5 ppm, which may shift or broaden depending on concentration and solvent.

-

Ethyl Methylene Protons (-CH₂-): A quartet around δ 3.1-3.4 ppm, coupled to the methyl protons of the ethyl group.

-

Aromatic Methyl Protons (Ar-CH₃): Two distinct singlets expected around δ 2.1-2.3 ppm.

-

Ethyl Methyl Protons (-CH₃): A triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

By referencing the spectra of N-ethylaniline and other substituted anilines, the following carbon signals are anticipated (in CDCl₃).[11]

-

Aromatic Carbons (C-N): ~147-149 ppm.

-

Aromatic Carbons (C-CH₃): ~130-138 ppm.

-

Aromatic Carbons (C-H): ~110-130 ppm.

-

Ethyl Methylene Carbon (-CH₂-): ~38-42 ppm.

-

Aromatic Methyl Carbons (Ar-CH₃): ~18-21 ppm.

-

Ethyl Methyl Carbon (-CH₃): ~14-16 ppm.

The IR spectrum is expected to display characteristic absorption bands for the functional groups present.[12][13][14]

-

N-H Stretch: A single, sharp band in the region of 3350-3450 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2970 cm⁻¹ region.

-

C=C Stretch (Aromatic): Characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[15][16]

-

Molecular Ion (M⁺): A strong peak at m/z = 149.

-

Major Fragment: A base peak at m/z = 134, corresponding to the loss of a methyl group (•CH₃) from the ethyl substituent (alpha-cleavage), which is a characteristic fragmentation pathway for N-alkylanilines.

Synthesis Methodology: Reductive Amination

The most efficient and selective laboratory-scale synthesis of N-ethyl-3,4-dimethylaniline is achieved through the reductive N-alkylation of 3,4-dimethylaniline with acetaldehyde. The following protocol is adapted from a well-established method for N-alkylation using a palladium on carbon (Pd/C) catalyst with ammonium formate as a convenient in-situ hydrogen source.[17] This approach avoids the over-alkylation to tertiary amines or quaternary salts often seen with alkyl halides.

Causality of Experimental Design

-

Reactants: 3,4-dimethylaniline serves as the nucleophilic amine. Acetaldehyde is the electrophilic source of the ethyl group.

-

Catalyst: 10% Pd/C is a heterogeneous catalyst that facilitates the hydrogenation of the intermediate imine/enamine formed from the initial condensation of the amine and aldehyde. Its solid nature allows for simple removal by filtration.

-

Hydrogen Source: Ammonium formate decomposes in the reaction mixture to provide hydrogen gas, carbon dioxide, and ammonia. This in-situ generation is safer and more convenient than using a cylinder of hydrogen gas.

-

Solvent System: An aqueous 2-propanol (isopropanol) mixture is used. 2-propanol is an excellent solvent for the organic reactants, while the presence of water is necessary to dissolve the ammonium formate.[17]

-

Temperature: The reaction proceeds efficiently at room temperature, making it an energy-efficient and mild process that minimizes side reactions.[17]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-ethyl-3,4-dimethylaniline.

Detailed Step-by-Step Protocol

Materials:

-

3,4-Dimethylaniline (5.0 mmol, 0.606 g)

-

Acetaldehyde (5.0 mmol, 0.220 g or ~0.28 mL)

-

10% Palladium on Carbon (Pd/C) (0.1 equivalents, ~53 mg)

-

Ammonium formate (10 equivalents, 50 mmol, 3.15 g)

-

2-Propanol (Isopropanol) (9 mL)

-

Deionized Water (1 mL)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Eluent: Ethyl Acetate/Hexane mixture

Procedure:

-

Catalyst Activation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 10% Pd/C (53 mg). Add 2-propanol (9 mL). In a separate beaker, dissolve ammonium formate (3.15 g) in water (1 mL) and transfer this solution to the flask. Stir the resulting suspension vigorously for 5 minutes at room temperature to activate the catalyst.

-

Addition of Reactants: To the activated catalyst suspension, add 3,4-dimethylaniline (0.606 g) followed by acetaldehyde (0.28 mL).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 30-60 minutes).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol or DCM.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.

-

Extraction: Dilute the residue with dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., starting with 5% ethyl acetate in hexane) to obtain pure N-ethyl-3,4-dimethylaniline.[17]

Chemical Reactivity

The reactivity of N-ethyl-3,4-dimethylaniline is governed by the electron-donating nature of the amino group and the alkyl substituents on the aromatic ring, as well as the presence of a reactive N-H bond.

Electrophilic Aromatic Substitution

The N-ethylamino group is a strong activating group, directing electrophiles to the ortho and para positions.[18] In this molecule, the C2 and C6 positions are ortho to the amino group, while the C5 position is also activated.

-

Halogenation: Reaction with reagents like bromine (Br₂) will readily occur at the activated positions on the ring. The position of substitution will be influenced by steric hindrance from the adjacent methyl group and the N-ethyl group.

-

Nitration: Nitration must be carried out under carefully controlled conditions, as the amino group is susceptible to oxidation by strong nitric acid. Often, the amine is first protected as an amide to moderate its reactivity before nitration.

Caption: Representative electrophilic bromination reaction.

Reactions at the Nitrogen Atom

-

Basicity: As a secondary amine, it is weakly basic and will react with acids to form ammonium salts.

-

Further Alkylation/Acylation: The N-H bond can react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.

Applications in Research and Development

N-ethyl-3,4-dimethylaniline is primarily valued as a chemical intermediate for the synthesis of more complex target molecules.

-

Agrochemicals: Its most significant potential application lies in the synthesis of herbicides. It is a direct analogue to a known precursor for pendimethalin, suggesting its utility in developing new dinitroaniline-class herbicides or other agricultural chemicals.[5][7]

-

Pharmaceuticals and Dyes: Substituted anilines are foundational structures in medicinal chemistry and the dye industry.[18] This compound can serve as a starting material for synthesizing novel pharmaceutical candidates or specialized dyes.

-

Polymer Chemistry: Like its analogue N,N-dimethylaniline, it could potentially be used as a promoter or accelerator in the curing of polyester and vinyl ester resins.[18]

Analytical Characterization

Standard chromatographic techniques are suitable for analyzing the purity of N-ethyl-3,4-dimethylaniline and for monitoring reaction progress.

Gas Chromatography (GC)

-

Column: A non-polar or medium-polarity capillary column (e.g., RTX-5, DB-5) is suitable.

-

Detector: Flame Ionization Detector (FID).

-

Conditions: A temperature gradient program starting from ~100°C to ~250°C would effectively separate the analyte from starting materials and common impurities.

High-Performance Liquid Chromatography (HPLC)

-

Mode: Reverse-phase (RP) HPLC.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure consistent protonation of the amine for better peak shape.[17]

-

Detector: UV detector set to a wavelength around 254 nm.

Safety and Handling

No specific toxicity data for N-ethyl-3,4-dimethylaniline is readily available. Therefore, safety precautions must be based on the known hazards of the structurally similar precursor, 3,4-dimethylaniline.

-

Hazards: 3,4-dimethylaniline is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation. It is also suspected of causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[19]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-ethyl-3,4-dimethylaniline is a valuable and versatile secondary arylamine with significant potential as an intermediate in organic synthesis. Its efficient preparation via reductive amination, coupled with its reactive profile, makes it an attractive building block for the development of new products in the agrochemical, pharmaceutical, and materials science sectors. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their development programs.

References

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (2014). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.

-

Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl... Retrieved from [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-3,4-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-ethylpropyl)-3,4-dimethylaniline. Retrieved from [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]

- Google Patents. (1931). US1794057A - Method of making dimethyl aniline.

- Google Patents. (2008). CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine.

-

PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

Zhang, X., et al. (2014). Reductive Amination of Acetals by Anilines in the Presence of Triethylsilane and Iodine. Journal of Chemical Research. Retrieved from [Link]

-

ChemSynthesis. (2025). 3,4-dimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1995). Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient... Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

- Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

ACS Publications. (n.d.). Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride... Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, N-ethyl-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-ETHYL-3,4-DIMETHYLANILINE | CAS 27285-20-7 [matrix-fine-chemicals.com]

- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 6. N-(1-ethylpropyl)-3,4-dimethylaniline | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethyl-3,4-dimethylaniline | C10H15N | CID 21480163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethylaniline CAS#: 95-64-7 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum [chemicalbook.com]

- 11. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]

- 12. homework.study.com [homework.study.com]

- 13. N-Ethyl-3-methylaniline(102-27-2) IR Spectrum [chemicalbook.com]

- 14. 3,4-Dimethylaniline(95-64-7) IR Spectrum [chemicalbook.com]

- 15. N-Ethylaniline(103-69-5) MS [m.chemicalbook.com]

- 16. Benzenamine, N-ethyl- [webbook.nist.gov]

- 17. jocpr.com [jocpr.com]

- 18. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 19. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Note & Protocol: Synthesis of N-Ethyl-3,4-dimethylaniline via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of N-ethyl-3,4-dimethylaniline, a key intermediate in the production of various specialty chemicals, dyes, and pharmaceutical agents. We detail a robust and highly selective one-pot protocol utilizing the reductive amination of 3,4-dimethylaniline with acetaldehyde. This method offers significant advantages over traditional N-alkylation techniques, primarily by preventing the formation of over-alkylated byproducts and ensuring high yields of the desired secondary amine.[1][2] The guide covers the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and offers insights into process optimization and troubleshooting.

Introduction: The Strategic Advantage of Reductive Amination

The N-alkylation of anilines is a fundamental transformation in organic synthesis. However, classical methods involving direct alkylation with alkyl halides are often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[1][2] Reductive amination emerges as a superior strategy, offering a controlled, one-pot synthesis of secondary or tertiary amines.[3][4]

The process involves two key sequential steps occurring in the same reaction vessel:

-

Condensation: A primary amine (3,4-dimethylaniline) reacts with a carbonyl compound (acetaldehyde) to form an intermediate imine, which exists in equilibrium with its protonated form, the iminium ion.

-

In-Situ Reduction: A selective reducing agent, introduced into the mixture, reduces the C=N double bond of the iminium ion to yield the target N-alkylated amine.[1]

This approach is highly valued in both academic and industrial settings for its efficiency, operational simplicity, and high atom economy.[4][5]

Reaction Mechanism: A Stepwise View

The efficacy of reductive amination lies in the selective reduction of the iminium ion intermediate, which is more reactive towards hydride reagents than the starting aldehyde.

Step 1: Imine and Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3,4-dimethylaniline on the electrophilic carbonyl carbon of acetaldehyde. This forms a hemiaminal intermediate. Under weakly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (H₂O).[6] Subsequent dehydration yields the corresponding imine. The imine, in the presence of the acid catalyst, is protonated to form a highly electrophilic iminium ion, the key intermediate for the reduction step.[1]

Step 2: Hydride Reduction A hydride-based reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack breaks the C=N π-bond and forms the final, stable C-N single bond of the N-ethyl-3,4-dimethylaniline product.

Caption: Reaction workflow for the synthesis of N-ethyl-3,4-dimethylaniline.

Experimental Protocol

This protocol details the synthesis on a 0.05 mole scale. Appropriate scaling requires re-optimization of reaction parameters and safety assessments.

Materials and Equipment

| Material | Grade | Supplier | Notes |

| 3,4-Dimethylaniline | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive, toxic. Handle with care. |

| Acetaldehyde | Reagent Grade, ≥99.5% | Sigma-Aldrich | Highly flammable, volatile. |

| Sodium Borohydride (NaBH₄) | Powder, ≥98% | Sigma-Aldrich | Flammable solid, water-reactive. |

| Methanol (MeOH) | Anhydrous, 99.8% | Fisher Scientific | Flammable, toxic. |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Corrosive. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Flammable. |

| Saturated NaHCO₃ solution | - | Lab Prepared | - |

| Brine (Saturated NaCl soln) | - | Lab Prepared | - |

| Anhydrous Sodium Sulfate | Anhydrous, granular | VWR | - |

| Equipment | |||

| 250 mL Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Dropping funnel | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| TLC plates (Silica gel 60 F₂₅₄) |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the reductive amination protocol.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (6.06 g, 0.05 mol) in 100 mL of anhydrous methanol. Stir until a homogenous solution is formed. Add acetaldehyde (2.42 g, 0.055 mol, 1.1 equiv) to the solution.[6][7]

-

Imine Formation: To the stirring solution, add 5-10 drops of glacial acetic acid to catalyze the formation of the imine.[6] Allow the reaction to stir at room temperature for 1 hour. A slight color change may be observed.

-

Reduction Step: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C. Once cooled, slowly add sodium borohydride (2.84 g, 0.075 mol, 1.5 equiv) portion-wise over 15-20 minutes.[8] Critical Step: The addition must be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3,4-dimethylaniline spot indicates reaction completion.

-

Work-up and Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid and destroy excess borohydride.[9] Most of the methanol is then removed under reduced pressure using a rotary evaporator. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

-

Purification: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining inorganic salts.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.[2][10] If necessary, the crude oil can be further purified by silica gel column chromatography.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective and potent reducing agent.[11] However, it can also reduce the starting aldehyde. By allowing the imine to form for an hour before cooling and adding the NaBH₄, we maximize the concentration of the desired intermediate and minimize the formation of ethanol from acetaldehyde reduction. For reactions sensitive to this side product, a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) could be used, as they selectively reduce the iminium ion in the presence of the carbonyl group.[1][11]

-

Acid Catalyst: The addition of a catalytic amount of acetic acid significantly accelerates the dehydration of the hemiaminal intermediate, shifting the equilibrium towards the formation of the imine/iminium ion, which is crucial for the subsequent reduction.[1]

-

Portion-wise Addition at 0 °C: The reaction between sodium borohydride and the protic solvent (methanol), as well as the reduction itself, is exothermic. Slow, portion-wise addition at reduced temperature prevents a thermal runaway, minimizes side reactions, and ensures safety by controlling the rate of hydrogen gas evolution.[8]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete imine formation. | Increase the stirring time to 1.5-2 hours before adding NaBH₄. Alternatively, add 3Å molecular sieves to the reaction to sequester the water byproduct and drive the equilibrium. |

| Premature degradation of NaBH₄. | Ensure the methanol is anhydrous and that the NaBH₄ is added to a cold solution to slow its reaction with the solvent. | |

| Unreacted Starting Material | Insufficient reducing agent. | Increase the equivalents of NaBH₄ to 1.8-2.0 equivalents. |

| Insufficient reaction time. | Extend the reaction time to 6-8 hours or allow it to stir overnight. | |

| Presence of Side Products | N,N-diethyl-3,4-dimethylaniline (over-alkylation). | This is unlikely with this method but if observed, it suggests the product is reacting again. Reduce the amount of acetaldehyde to 1.05 equivalents. |

| 1-(3,4-Dimethylphenyl)ethanol. | This indicates significant reduction of acetaldehyde. Ensure the reaction is sufficiently cooled before adding NaBH₄ and that the imine formation step is allowed to proceed for at least 1 hour. |

Conclusion

The reductive amination protocol detailed herein provides an efficient, selective, and scalable method for the synthesis of N-ethyl-3,4-dimethylaniline. By understanding the underlying mechanism and the rationale for each experimental step, researchers can reliably produce the target secondary amine in high yield while avoiding the common pitfalls of direct alkylation methods. This robust procedure is well-suited for applications in medicinal chemistry, materials science, and process development.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Legnani, L., Bhawal, B. N., & Morandi, B. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. SynOpen. [Link]

-

Saha, M., & Pal, A. K. (2016). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [Link]

-

Shcherbakov, D., & Galkin, K. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [https://pubs.acs.org/doi/10.1021/acs.chemrev.1c002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

-

Shaikh, R. P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines.

-

National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Reddit. (2014). Purify and dry aniline?. [Link]

-

Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. VTechWorks. [Link]

-

Zhang, X., et al. (2014). Reductive Amination of Acetals by Anilines in the Presence of Triethylsilane and Iodine. Semantic Scholar. [Link]

-

Chevalier, J. W., et al. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. [Link]

-

The Organic Chem Lab. (2023). Reductive Amination. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Neidigh, K. A., et al. (2000). Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines. The Journal of Organic Chemistry. [Link]

-

Orduña, J. M., et al. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols for the Synthesis of Azo Dyes Using N-ethyl-3,4-dimethylaniline

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of N-ethyl-3,4-dimethylaniline as a coupling component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the azo functional group (–N=N–).[1] The specific properties of these dyes, including their color, solubility, and fastness, are dictated by the molecular architecture of the diazo and coupling components. N-ethyl-3,4-dimethylaniline, an electron-rich aromatic amine, serves as a potent coupling agent, enabling the synthesis of a diverse range of vibrant azo colorants. This guide elucidates the core chemical principles, provides detailed, field-proven protocols, and offers insights into the critical parameters governing the synthesis.

Core Principles: The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye is a classic two-stage process involving diazotization followed by azo coupling.[1] Understanding the causality behind each stage is critical for achieving high yield and purity.

Stage 1: Diazotization of a Primary Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[2][3] This salt contains the highly reactive diazonium ion (R–N≡N⁺), which serves as the electrophile in the subsequent coupling reaction.

-

Mechanism: The reaction is performed in a cold, acidic solution where sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). The primary aromatic amine then reacts with the nitrous acid to form the diazonium salt.[4] Maintaining a low temperature (typically 0-5 °C) is paramount, as diazonium salts are unstable and can decompose violently or revert to the parent amine at higher temperatures.[1][2]

-

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): Prevents the thermal decomposition of the unstable diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of unwanted side products.[5]

-

Strong Acidic Medium (e.g., HCl): The presence of excess acid (typically 2.5-3 molar equivalents) prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a difficult-to-remove diazoamino byproduct.[2] It also ensures the generation of the necessary nitrous acid from sodium nitrite.[4]

-

Stage 2: Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the electrophilic diazonium ion attacks an electron-rich aromatic nucleus, the "coupling component."[6][7] In this context, N-ethyl-3,4-dimethylaniline is the coupling component.

-

Mechanism: The N-ethylamino group and the two methyl groups on the N-ethyl-3,4-dimethylaniline ring are electron-donating. These groups activate the aromatic ring, making it sufficiently nucleophilic to attack the weakly electrophilic diazonium ion.[7][8] The coupling almost exclusively occurs at the para-position relative to the powerful N-ethylamino activating group, due to steric hindrance at the ortho-positions.[6][9][10]

-

Causality of Experimental Choices:

-

pH Control: The optimal pH for coupling with aromatic amines like N-ethyl-3,4-dimethylaniline is typically in the slightly acidic range (pH 5–7).[9] In highly acidic conditions, the amine is protonated (–NH⁺R), which deactivates the ring and inhibits the reaction. In alkaline conditions, the diazonium ion is converted to a non-reactive diazohydroxide or diazotate ion.[9]

-

Electron-Rich Substrate: Only highly activated aromatic compounds, such as phenols or arylamines, are nucleophilic enough to react with the diazonium ion.[7][11] The structure of N-ethyl-3,4-dimethylaniline is ideal for this purpose.

-

General Synthesis Workflow Diagram

The overall process from starting materials to the final purified dye follows a well-defined path.

Caption: A flowchart illustrating the three primary stages of azo dye synthesis.

Safety and Handling

Working with aromatic amines and diazonium compounds requires strict adherence to safety protocols.

| Hazard Class | Compound Type | Key Risks | Recommended Precautions |

| Toxicity | Aromatic Amines (e.g., N-ethyl-3,4-dimethylaniline) | Toxic if swallowed, inhaled, or in contact with skin.[12] Suspected carcinogens.[13][14] | Handle only in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid creating aerosols. |

| Explosion Risk | Diazonium Salts | Highly unstable and potentially explosive when isolated in a dry, solid state. | NEVER isolate diazonium salts. Keep them in a cold (0-5 °C) aqueous solution and use them immediately after preparation.[2] |

| Corrosivity | Acids (e.g., HCl) | Causes severe skin burns and eye damage. | Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield when handling concentrated acids. |

| Oxidizer | Sodium Nitrite (NaNO₂) | Strong oxidizer. Contact with other materials may cause fire. Toxic if swallowed. | Store away from combustible materials. Avoid cross-contamination of spatulas and weighing vessels. |

Representative Protocol: Synthesis of a Disperse Red Dye

This protocol details the synthesis of a hypothetical red azo dye by coupling diazotized p-nitroaniline with N-ethyl-3,4-dimethylaniline. This serves as a representative example that can be adapted for other primary aromatic amines.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g | 10.0 |

| Concentrated HCl | HCl | 36.46 | 6.0 mL | ~72.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 10.5 |

| N-ethyl-3,4-dimethylaniline | C₁₀H₁₅N | 149.23 | 1.50 g | 10.0 |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~50 mL | - |

| Distilled Water | H₂O | 18.02 | As needed | - |

Equipment

-

100 mL and 250 mL Beakers

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Glass Stirring Rod

-

Buchner Funnel and Filter Flask

-

Graduated Cylinders and Pipettes

-

Thermometer

Step-by-Step Procedure

Part A: Diazotization of p-Nitroaniline

-

Prepare Amine Solution: In a 100 mL beaker, combine 1.38 g of p-nitroaniline with 15 mL of distilled water. While stirring, slowly add 6.0 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt.

-

Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintain this temperature throughout the diazotization.[2]

-

Prepare Nitrite Solution: In a separate small beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold distilled water.

-

Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The resulting solution contains the p-nitrobenzenediazonium chloride and should be used immediately.[2]

Part B: Azo Coupling Reaction

-

Prepare Coupling Component Solution: In a 250 mL beaker, dissolve 1.50 g of N-ethyl-3,4-dimethylaniline in a solution of 2.5 mL of concentrated HCl and 25 mL of water.

-

Cooling: Place this beaker in an ice bath and cool the solution to 0-5 °C with vigorous stirring.

-

Coupling: Slowly, and with continuous, vigorous stirring, add the freshly prepared diazonium salt solution from Part A to the cold N-ethyl-3,4-dimethylaniline solution. A deep red precipitate of the azo dye should form immediately.[15]

-

Complete Reaction: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

-

Isolation: Collect the solid red dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and acid.

-

Purification: Transfer the crude solid to a beaker and recrystallize from hot ethanol (~50 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the final yield and melting point.

Reaction Mechanism Diagram

Caption: The reaction pathway from the starting amine to the final azo dye product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Dye | 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5-10 °C.[5]2. Incorrect pH: Coupling reaction mixture was too acidic or too basic. | 1. Carefully monitor and control the temperature with an ice bath during NaNO₂ addition.2. Ensure the coupling solution is only slightly acidic. If necessary, adjust pH carefully with a dilute base like sodium acetate. |

| Dull or "Muddy" Color | 1. Side Reactions: Diazonium salt coupled with unreacted starting amine.2. Impurities: Presence of unreacted starting materials or byproducts. | 1. Use the recommended excess of mineral acid during diazotization.2. Ensure thorough washing of the crude product and perform a careful recrystallization. |

| Product is Tarry/Oily | 1. Impure Reagents: Starting materials may be old or degraded.2. Rapid Precipitation: Dye precipitated too quickly, trapping impurities. | 1. Use fresh, high-purity reagents.2. Ensure vigorous stirring during the coupling reaction. For recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. |

References

-

Azo coupling - Wikipedia.

-

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline - Benchchem.

-

Lecture 16 Aromatic Diazonium Salts - NPTEL Archive.

-

Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

-

Aryl Diazonium Coupling Reactions - csbsju.

-

Diazotisation - Organic Chemistry Portal.

-

Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem.

-